molecular formula C14H16BrNO2S B10889188 1-(4-Bromophenyl)-3-(butylsulfanyl)pyrrolidine-2,5-dione

1-(4-Bromophenyl)-3-(butylsulfanyl)pyrrolidine-2,5-dione

Cat. No.: B10889188
M. Wt: 342.25 g/mol
InChI Key: RYPYLRDDRPAUDX-UHFFFAOYSA-N
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Description

1-(4-BROMOPHENYL)-3-(BUTYLSULFANYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is a synthetic organic compound with the molecular formula C14H14BrNO2S It is characterized by the presence of a bromophenyl group, a butylsulfanyl group, and a dihydropyrrole-2,5-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-BROMOPHENYL)-3-(BUTYLSULFANYL)DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde, butylthiol, and maleic anhydride.

    Formation of Intermediate: The first step involves the reaction of 4-bromobenzaldehyde with butylthiol in the presence of a base to form an intermediate compound.

    Cyclization: The intermediate compound is then subjected to cyclization with maleic anhydride under controlled conditions to form the dihydropyrrole-2,5-dione core.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness, with considerations for safety and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(4-BROMOPHENYL)-3-(BUTYLSULFANYL)DIHYDRO-1H-PYRROLE-2,5-DIONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-(4-BROMOPHENYL)-3-(BUTYLSULFANYL)DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-BROMOPHENYL)-3-(BUTYLSULFANYL)DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The bromophenyl and butylsulfanyl groups may play a role in binding to target proteins or enzymes, while the dihydropyrrole-2,5-dione core may be involved in the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    1-(4-BROMOPHENYL)-1H-PYRROLE-2,5-DIONE: Lacks the butylsulfanyl group, which may affect its reactivity and applications.

    1-(4-CHLOROPHENYL)-3-(BUTYLSULFANYL)DIHYDRO-1H-PYRROLE-2,5-DIONE: Contains a chlorophenyl group instead of a bromophenyl group, which may influence its chemical properties.

Properties

Molecular Formula

C14H16BrNO2S

Molecular Weight

342.25 g/mol

IUPAC Name

1-(4-bromophenyl)-3-butylsulfanylpyrrolidine-2,5-dione

InChI

InChI=1S/C14H16BrNO2S/c1-2-3-8-19-12-9-13(17)16(14(12)18)11-6-4-10(15)5-7-11/h4-7,12H,2-3,8-9H2,1H3

InChI Key

RYPYLRDDRPAUDX-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1CC(=O)N(C1=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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